Tert-butyl (1-(4-bromophenyl)ethyl)(4-methoxybenzyl)carbamate
Overview
Description
Tert-butyl (1-(4-bromophenyl)ethyl)(4-methoxybenzyl)carbamate is an organic compound with the molecular formula C18H24BrNO3. This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a methoxybenzyl group attached to a carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(4-bromophenyl)ethyl)(4-methoxybenzyl)carbamate typically involves the reaction of tert-butyl (1-(4-bromophenyl)ethyl)carbamate with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimization for larger-scale reactions, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methoxybenzyl group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution: Products include various substituted phenyl derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols or amines.
Hydrolysis: Products include the corresponding amine and alcohol.
Scientific Research Applications
Tert-butyl (1-(4-bromophenyl)ethyl)(4-methoxybenzyl)carbamate is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (1-(4-bromophenyl)ethyl)(4-methoxybenzyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the methoxybenzyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-(4-bromophenyl)ethyl)carbamate: Similar structure but lacks the methoxybenzyl group.
tert-Butyl (4-bromophenyl)carbamate: Similar structure but lacks the ethyl and methoxybenzyl groups.
tert-Butyl (1-(4-bromophenyl)ethyl)(4-methoxyphenyl)carbamate: Similar structure but has a methoxyphenyl group instead of a methoxybenzyl group.
Uniqueness
Tert-butyl (1-(4-bromophenyl)ethyl)(4-methoxybenzyl)carbamate is unique due to the presence of both the bromophenyl and methoxybenzyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)ethyl]-N-[(4-methoxyphenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrNO3/c1-15(17-8-10-18(22)11-9-17)23(20(24)26-21(2,3)4)14-16-6-12-19(25-5)13-7-16/h6-13,15H,14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJKTWNVPRGGOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N(CC2=CC=C(C=C2)OC)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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